AC-Phe(4-NH2)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

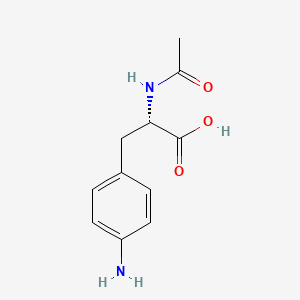

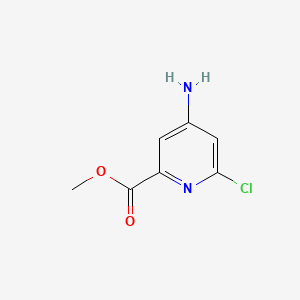

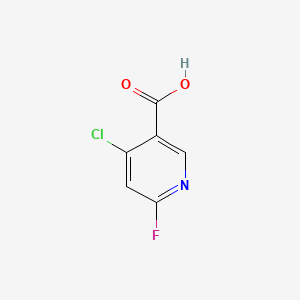

AC-Phe(4-NH2)-OH, also known as AC-P-AMINO-PHE-OME, is a chemical compound that belongs to the group of amino acid derivatives . It is composed of a peptide bond, an amino group, a phenyl group, and an omega functional group .

Molecular Structure Analysis

Supramolecular structures were produced by in situ enzymatic condensation of Fmoc–Phe–(4-X), where X denotes electron withdrawing or donating groups, with Phe–NH2 . The relative contribution of π-stacking and H-bonding interactions can be regulated by the nature of X, resulting in tunable nanoscale morphologies .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C12H16N2O3 and a molecular weight of 236.27 . The compound has a boiling point of 404.4 °C at 760 mmHg and a flash point of 198.4 °C . Its density is 1.203 g/cm3 .Aplicaciones Científicas De Investigación

Nanomedicina

Las moléculas basadas en el motivo Phe-Phe, como “AC-Phe(4-NH2)-OH”, han encontrado una gama de aplicaciones en nanomedicina . Se utilizan en la administración de fármacos, biomateriales y nuevos paradigmas terapéuticos . El motivo Phe-Phe es un bloque de construcción minimalista que impulsa el autoensamblaje de péptidos cortos y sus análogos en nanoestructuras e hidrogeles .

Caracterización y nanomorfologías

Se han estudiado la caracterización y las nanomorfologías de las nanoestructuras autoensambladas de “this compound” . Estas nanoestructuras poseen propiedades notables, lo que ofrece una gran promesa para la creación de nanomedicinas de próxima generación .

Nanoestructuras sintonizables

Las estructuras supramoleculares se pueden producir mediante condensación enzimática in situ de Fmoc–Phe– (4-X), donde X denota grupos que retiran o donan electrones, con Phe–NH2 . La contribución relativa de las interacciones de apilamiento π y enlace H se puede regular por la naturaleza de X, lo que da como resultado morfologías a nanoescala sintonizables .

Administración de fármacos

Las propiedades fisicoquímicas únicas de los nanomateriales permiten un rendimiento sin precedentes, especialmente en el campo del diagnóstico temprano y la administración de fármacos dirigida .

Nuevos paradigmas terapéuticos

Las nanotecnologías están revolucionando el campo medicinal, ya que prometen soluciones innovadoras a los desafíos terapéuticos y de diagnóstico no resueltos . No se trata solo de un salto cuantitativo en, digamos, la eficiencia de la identificación y el tratamiento de enfermedades que está en el horizonte, sino también de un salto cualitativo que se puede realizar mediante nanomateriales a través de paradigmas terapéuticos innovadores

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of AC-Phe(4-NH2)-OH is the formation of supramolecular structures . These structures are produced by in situ enzymatic condensation of Fmoc–Phe– (4-X), where X denotes electron withdrawing or donating groups, with Phe–NH2 .

Mode of Action

This compound interacts with its targets through π-stacking and H-bonding interactions . The relative contribution of these interactions can be regulated by the nature of X, resulting in tuneable nanoscale morphologies .

Biochemical Pathways

The biochemical pathways affected by this compound involve the self-assembly of short peptides and their analogues into nanostructures and hydrogels . This self-assembly is driven by the Phe-Phe motif, a minimalist building block .

Result of Action

The result of this compound’s action is the formation of tuneable nanoscale morphologies . These morphologies have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the nature of X in the compound can regulate the relative contribution of π-stacking and H-bonding interactions, thereby influencing the resulting nanoscale morphologies .

Análisis Bioquímico

Biochemical Properties

AC-Phe(4-NH2)-OH plays a significant role in biochemical reactions, particularly in the context of peptide synthesis and self-assembly. The presence of the amino group at the para position of the phenyl ring enhances its reactivity and allows for specific interactions with enzymes and proteins. This compound interacts with enzymes such as proteases and peptidases, which recognize and cleave peptide bonds. Additionally, it can form hydrogen bonds and π-π stacking interactions with aromatic amino acids in proteins, influencing protein folding and stability .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways by modulating the activity of receptor proteins and enzymes involved in signal transduction. For example, this compound can bind to G-protein coupled receptors, altering their conformation and affecting downstream signaling cascades. This compound also impacts gene expression by interacting with transcription factors and influencing their binding to DNA. Furthermore, this compound can affect cellular metabolism by modulating the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to specific biomolecules and alter their function. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, this compound can inhibit proteases by forming stable complexes with their active sites, preventing substrate binding and cleavage. Additionally, it can activate certain kinases by binding to regulatory domains and inducing conformational changes. These interactions result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation or inhibition of enzymes and persistent changes in gene expression. These temporal effects are important for understanding the long-term impact of this compound in biological systems .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function by modulating enzyme activity and gene expression. At high doses, this compound can exhibit toxic effects, including cellular apoptosis and necrosis. Threshold effects have been observed, where a specific dosage range results in optimal cellular responses, while deviations from this range lead to adverse effects. These findings highlight the importance of dosage optimization in therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, including amino acid metabolism and peptide synthesis. It interacts with enzymes such as aminoacyl-tRNA synthetases, which incorporate it into peptides during translation. Additionally, this compound can be metabolized by enzymes such as monoamine oxidases and cytochrome P450s, leading to the formation of various metabolites. These metabolic pathways influence the overall metabolic flux and levels of metabolites in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. For example, amino acid transporters facilitate its uptake into cells, while binding proteins such as albumin can transport it in the bloodstream. The localization and accumulation of this compound within cells are influenced by its interactions with intracellular proteins and organelles. These transport and distribution mechanisms are crucial for understanding the bioavailability and efficacy of this compound in biological systems .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, through signal peptides and transport proteins. The activity and function of this compound are influenced by its localization, as it can interact with specific biomolecules within these compartments. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes .

Propiedades

IUPAC Name |

(2S)-2-acetamido-3-(4-aminophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6,12H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQBTHHWQQXZTN-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B581860.png)

![3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile](/img/structure/B581878.png)